molecular formula C15H15N3O3S B2684597 N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-35-0

N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2684597
CAS No.: 1021212-35-0
M. Wt: 317.36
InChI Key: NMQRPLLPCCJHRC-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been studied for their various biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .


Synthesis Analysis

The synthesis of thienopyrimidines can be achieved from thiophene derivatives or from pyrimidine analogs . Methods for the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been developed . Substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide and its derivatives has been explored extensively. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone shows significant interest in the chemical manipulation of these compounds for potential pharmaceutical applications. Such compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological and Pharmacological Studies

  • Thieno[2,3-d]pyrimidine derivatives, such as the subject compound, have shown remarkable activities in antimicrobial and anti-inflammatory studies. For instance, the synthesis and study of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents illustrate the compound's significance in medicinal chemistry (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Antifungal Activity

  • Some derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their antifungal activities. This research indicates potential applications in developing new antifungal agents (Hanafy, 2011).

Cytotoxicity Studies

  • The compound and its derivatives have also been a subject of research in cytotoxicity studies. For example, the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives indicate a growing interest in exploring these compounds for potential therapeutic applications, particularly in cancer treatment (Hassan, Hafez, & Osman, 2014).

Future Directions

Thienopyrimidines, including “N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . The increased interest in chemistry and pharmacology of thienopyrimidines as research objects is determined by the fact that the study of biological properties of previously obtained derivatives of this series revealed many compounds with high neurotropic activity .

Mechanism of Action

Properties

IUPAC Name

N-(2-methoxyethyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-3-4-12-17-14-10(15(20)18(12)8-9)7-11(22-14)13(19)16-5-6-21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQRPLLPCCJHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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